4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate
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Overview
Description
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both aromatic and amide functionalities, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amide Bond: The initial step involves the formation of the amide bond between 2,2-diphenylacetic acid and an appropriate amine under dehydrating conditions.
Iodination: The aromatic ring is then iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic iodide can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic and amide functionalities allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-methoxybenzoate: Similar structure but with methoxy groups instead of iodine.
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl 4-nitrobenzoate: Contains ethoxy and nitro groups instead of iodine.
Uniqueness
The presence of the iodine atom in 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate makes it unique compared to its analogs. This iodine atom can participate in specific chemical reactions, such as nucleophilic substitution, which may not be possible with other similar compounds .
Properties
Molecular Formula |
C30H24IN3O4 |
---|---|
Molecular Weight |
617.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C30H24IN3O4/c31-26-14-8-7-13-25(26)30(37)38-24-17-15-21(16-18-24)19-33-34-27(35)20-32-29(36)28(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+ |
InChI Key |
JJKKTVNDHZGXNA-HNSNBQBZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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